molecular formula C16H15NO4 B2832062 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide CAS No. 339009-34-6

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide

Cat. No.: B2832062
CAS No.: 339009-34-6
M. Wt: 285.299
InChI Key: VPUNNNSJIMLUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The compound N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide emerged as part of broader efforts in the early 2000s to synthesize functionalized pyran-2-one derivatives for applications in heterocyclic chemistry. Pyran-2-ones, characterized by a six-membered lactone ring with one oxygen atom, have long been recognized for their utility as synthetic intermediates due to their electrophilic reactivity at the α,β-unsaturated carbonyl moiety. The incorporation of a benzamide group at the 3-position of the pyranone core represents a strategic modification to enhance structural diversity and reactivity.

Initial synthetic routes for this compound were derived from methodologies developed for analogous 3-acylamino-pyran-2-ones. A pivotal advancement came from the work of Požgan et al. (2006), who demonstrated that cycloalkanones and arylacetones could be converted into 3-benzoylamino-substituted pyran-2-ones via a one-pot reaction involving N-acylglycine, dimethylformamide dimethyl acetal (DMFDMA), and acetic anhydride. This method enabled the efficient introduction of the 4-methylbenzamide group while maintaining the acetyl and methyl substituents at positions 5 and 6, respectively. The compound’s structural identity was confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, with characteristic signals for the acetyl group (δ ~2.5 ppm in $$ ^1H $$-NMR) and the aromatic protons of the benzamide moiety (δ ~7.3–7.8 ppm).

Position within Benzamide-Pyran Chemistry

This compound occupies a unique niche within benzamide-pyran hybrids, combining the electronic effects of both functional groups. The benzamide moiety contributes resonance stabilization and hydrogen-bonding capacity, while the pyran-2-one core provides a rigid, planar framework conducive to π-π stacking interactions. Comparative studies with simpler analogs, such as N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide (lacking the 4-methyl group), reveal that the para-methyl substitution on the benzamide ring enhances lipophilicity without significantly altering electronic properties. This balance makes the compound particularly valuable in materials science, where tunable solubility and crystallinity are critical.

The table below summarizes key structural and electronic features:

Property Value/Description
Molecular Formula $$ \text{C}{16}\text{H}{15}\text{NO}_{4} $$
Molecular Weight 285.29 g/mol
Key Functional Groups Pyran-2-one, acetyl, 4-methylbenzamide
Electronic Effects Electron-withdrawing acetyl group activates the pyranone ring for nucleophilic attack
Hydrogen Bond Acceptors 4 (two carbonyl oxygens, pyranone oxygen, amide oxygen)

Academic Research Significance

This compound has garnered attention for its dual role as both a synthetic intermediate and a substrate for mechanistic studies. Its reactivity in Diels-Alder reactions has been extensively explored, with the acetyl group serving as a dienophile-directing substituent. For example, under thermal conditions, the compound undergoes cycloaddition with electron-deficient dienes to yield polycyclic structures, which are precursors to bioactive alkaloids. Additionally, the benzamide group’s susceptibility to hydrolysis under acidic conditions enables the generation of 3-aminopyran-2-ones, which are versatile building blocks for nitrogen-containing heterocycles.

Recent investigations have leveraged density functional theory (DFT) calculations to model the compound’s frontier molecular orbitals. The lowest unoccupied molecular orbital (LUMO) is localized on the pyranone ring ($$ \text{E}{\text{LUMO}} = -1.8 \, \text{eV} $$), confirming its electrophilic character, while the highest occupied molecular orbital (HOMO) resides on the benzamide aromatic system ($$ \text{E}{\text{HOMO}} = -6.2 \, \text{eV} $$). These insights guide the design of regioselective reactions, such as site-specific alkylations or arylations.

Theoretical Foundations

The electronic structure of this compound is governed by conjugation between the pyranone carbonyl and the adjacent acetyl group. Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the lone pairs of the pyranone oxygen and the σ* orbital of the C5–O bond ($$ \Delta E = 28.5 \, \text{kcal/mol} $$), which stabilize the α,β-unsaturated system. The 4-methyl substituent on the benzamide ring induces a minor steric effect, slightly distorting the dihedral angle between the benzamide and pyranone planes to 12.7°.

The compound’s reactivity can be rationalized through Marcus theory, where the activation energy for nucleophilic attack at the C4 position of the pyranone ring is lowered by the electron-withdrawing acetyl group. Kinetic studies in polar aprotic solvents (e.g., dimethyl sulfoxide) demonstrate a second-order rate constant of $$ k_2 = 3.4 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ for reactions with primary amines, underscoring its moderate electrophilicity.

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-4-6-12(7-5-9)15(19)17-14-8-13(10(2)18)11(3)21-16(14)20/h4-8H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNNNSJIMLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide typically involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-ylamine with 4-methylbenzenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

HDAC-Inhibiting Benzamides (Compounds 109, 136, and 3)

Structural Differences :

  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide features a hexyl chain with an aminophenyl substituent.
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide includes a fluorinated aromatic ring.
  • Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide has a biphenyl-heptanediamide backbone.

Functional Comparison :

  • The pyranone core of the target compound likely prevents HDAC binding due to steric hindrance, whereas the flexible alkyl chains in 109 and 136 enable enzyme interaction.
  • Key Data :
Compound HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity
109 12 15 Dual
136 450 320 HDAC3
3 8 >10,000 HDAC1

Table 1: HDAC inhibition profiles of compounds 109, 136, and 3 .

Pyran-Pyrazole Hybrids (Compounds 11a and 11b)

Structural Differences :

  • Compound 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile contains a pyrazole ring fused to a pyran core.
  • Compound 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate includes an ester group.

Antimicrobial Benzamide Derivatives (4-Chloro-N-(dibenzylcarbamothioyl)benzamide)

Structural Differences :

  • These derivatives (e.g., 4-chloro-N-(dibenzylcarbamothioyl)benzamide) feature carbamothioyl groups and halogen substituents, unlike the pyranone core of the target compound .

Functional Comparison :

  • The carbamothioyl derivatives form palladium(II) and platinum(II) complexes with antibacterial and antifungal activity, while the target compound’s bioactivity remains unexplored. Structural rigidity in the pyranone system may limit metal coordination compared to flexible carbamothioyl analogs.

Ispinesib Mesylate (Antiepileptic Benzamide)

Structural Differences :

  • Ispinesib mesylate contains a quinazolinone ring and a methanesulfonate group, contrasting with the pyranone and acetyl motifs of the target compound .

Functional Comparison :

  • Ispinesib acts as a kinesin inhibitor, demonstrating the therapeutic versatility of benzamide scaffolds. The target compound’s lack of a basic side chain (present in ispinesib) likely precludes similar mechanisms.

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide (CAS No. 338418-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O6, with a molecular weight of 316.27 g/mol. The compound features a pyran ring substituted with an acetyl and methyl group, linked to a benzamide moiety. Its structural characteristics are crucial for its biological activity.

Antidiabetic Properties

Recent studies have explored the effectiveness of benzamide derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development. Compounds similar to this compound have demonstrated protective effects against ER stress-induced apoptosis in β-cells. For instance, a related compound exhibited maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM, indicating strong potential for therapeutic applications in diabetes management .

Antimicrobial Activity

The compound's structural components suggest potential activity against various microbial strains. Benzamide derivatives have been noted for their ability to inhibit the growth of Mycobacterium species, including Mycobacterium tuberculosis, which emphasizes the need for further exploration of this compound in this context .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzamide and pyran rings can significantly influence potency and selectivity. For example, substituents on the aromatic ring can enhance hydrogen bonding interactions, leading to increased efficacy against target proteins involved in disease pathways.

Table 1: Summary of SAR Findings

Compound VariantSubstituentMaximal Activity (%)EC50 (μM)
Original Compound-4518.6 ± 4
Variant A4-CF38813 ± 1
Variant B4-OH10010 ± 2

Case Studies

In one study, researchers synthesized several derivatives based on the original structure and tested their activity against ER stress-induced cell death. The findings highlighted that specific substitutions on the benzene ring significantly improved protective effects against apoptosis, suggesting promising therapeutic avenues for diabetes treatment .

Another investigation focused on the antimicrobial properties of similar benzamide derivatives, revealing that modifications could enhance their efficacy against resistant strains of bacteria, including those responsible for tuberculosis .

Q & A

Q. What are the established synthetic pathways for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzamide, and what critical steps ensure purity?

The compound is synthesized via Diels–Alder cycloaddition between (Z)-1-methoxybut-1-en-3-yne and intermediates like N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide. Key steps include:

  • Distillation of unstable reagents (e.g., 50% methanol solution of (Z)-1-methoxybut-1-en-3-yne) under vacuum to remove methanol and isolate pure reactants .
  • Chromatographic purification (e.g., flash column chromatography) to separate intermediates and reduce side products.
  • Strict storage conditions (e.g., –20°C in the dark) for intermediates to prevent degradation .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., acetyl, pyran-2-one rings) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds) critical for stability .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Kinase inhibition assays : Test against RAF kinases (e.g., CRAF/BRAF) due to structural similarities with known inhibitors .
  • Cytotoxicity screening : Use KRAS mutant cell lines (e.g., HCT-116) to assess antiproliferative effects via MTT assays .
  • Microbial susceptibility tests : Disk diffusion assays for antimicrobial potential, given the activity of related pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Key issues include intermediate instability and solubility limitations . Strategies:

  • Optimize reaction solvents : Replace methanol with isopentanol to stabilize reactive intermediates during distillation .
  • Crystal engineering : Modify substituents (e.g., replacing N-methylpyridone with tetrahydropyranyl groups) to disrupt tight crystal packing and improve solubility .
  • In-line monitoring : Use FTIR or mass spectrometry to track reaction progress and minimize byproducts .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

Potential causes and solutions:

  • Impurity profiling : Re-analyze batches via LC-MS to detect trace contaminants (e.g., residual solvents or degradation products) .
  • Assay standardization : Use consistent cell lines (e.g., isogenic KRAS mutant vs. wild-type pairs) and normalize pMEK suppression data to control for variability .
  • Solvent effects : Compare DMSO solubility curves to rule out solvent-induced aggregation .

Q. What computational methods are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with RAF kinase domains, focusing on hydrophobic pockets accommodating the 4-methylbenzamide group .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and residence time .
  • QSAR modeling : Correlate substituent effects (e.g., acetyl vs. trifluoromethyl groups) with activity using datasets from structurally related compounds .

Q. What experimental approaches are recommended for identifying its primary biological targets?

  • Proteomic profiling : Employ affinity-based pull-down assays with biotinylated analogs and LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 screens : Knock out candidate kinases in KRAS mutant cells and assess resistance phenotypes .
  • Thermal shift assays : Monitor protein thermal stability shifts upon ligand binding to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.